2-Carboxy-5-hydroxybenzoxazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H5NO4 |
|---|---|
Molecular Weight |
179.13 g/mol |
IUPAC Name |
5-hydroxy-1,3-benzoxazole-2-carboxylic acid |
InChI |
InChI=1S/C8H5NO4/c10-4-1-2-6-5(3-4)9-7(13-6)8(11)12/h1-3,10H,(H,11,12) |
InChI Key |
JOANHTKBWJAEDY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1O)N=C(O2)C(=O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Carboxy 5 Hydroxybenzoxazole and Its Analogues
Regioselective Synthesis of the 2-Carboxy-5-hydroxybenzoxazole Core Structure
The precise installation of substituents on the benzoxazole (B165842) ring is crucial for modulating the physicochemical and biological properties of the final compound. This section details strategies for the regioselective synthesis of the this compound core.
Multi-Step Approaches Utilizing Specific Precursors
While a direct synthetic route starting from 2,5-dimethoxyaniline to this compound is not extensively detailed in the reviewed literature, the synthesis of analogous substituted benzoxazoles often involves multi-step sequences. These approaches typically rely on the careful selection of starting materials and protecting group strategies to achieve the desired substitution pattern. For instance, the synthesis of 2-(2'-hydroxyphenyl)benzoxazole analogs has been accomplished through a multi-step process involving a benzyl-protected carboxylic acid intermediate. This general strategy can be adapted for the synthesis of the target molecule, likely starting from a suitably substituted aminophenol precursor where the hydroxyl and a precursor to the carboxyl group are appropriately positioned.
Strategic Incorporation of Carboxyl and Hydroxyl Functionalities during Ring Closure
The formation of the benzoxazole ring through the condensation of an o-aminophenol with a carboxylic acid derivative is a common and effective strategy. The strategic incorporation of the carboxyl and hydroxyl groups can be achieved by utilizing a starting o-aminophenol that already contains the desired hydroxyl group at the 5-position and condensing it with a dicarboxylic acid or a derivative thereof to introduce the 2-carboxy group. The regioselectivity of this condensation is governed by the inherent reactivity of the functional groups on the precursors. Computational studies on similar heterocyclic formations have shown that the presence and position of substituents, such as a hydroxyl group, can direct the regioselectivity of the cyclization reaction. nih.govnih.govfigshare.com
Modernized Benzoxazole Formation Strategies Applicable to Substituted Systems
Recent advancements in catalysis have provided powerful tools for the synthesis of substituted benzoxazoles with high efficiency and under milder reaction conditions. These modern methods offer significant advantages over classical condensation techniques.
Catalytic Condensation and Cyclization Protocols
Catalytic approaches to benzoxazole synthesis often involve the in-situ formation of reactive intermediates that readily undergo cyclization. These methods can be broadly categorized into metal-catalyzed and acid-catalyzed protocols.
Copper catalysis has emerged as a versatile and cost-effective strategy for the formation of C-N and C-O bonds, which are key steps in the synthesis of benzoxazoles. Ligand-free copper(II) oxide nanoparticles have been successfully employed for the intramolecular cyclization of o-bromoaryl derivatives to yield substituted benzoxazoles. acs.orgorganic-chemistry.org This method is experimentally simple, efficient, and the heterogeneous catalyst can be recovered and recycled. acs.orgorganic-chemistry.org Another approach involves the use of N-heterocyclic carbene copper(I) complexes to catalyze the intramolecular coupling cyclization of 2-haloanilides, affording 2-aryl benzoxazoles in good to excellent yields. rsc.org Furthermore, copper-catalyzed direct C-H arylation of benzoxazoles with aryl bromides provides a direct route to 2-arylbenzoxazoles. nih.gov An efficient cascade approach to thiosubstituted benzoxazoles has also been developed, which involves the in-situ generation of a diazo compound followed by copper-catalyzed trapping with thiols. acs.org
Table 1: Examples of Copper-Catalyzed Benzoxazole Synthesis
| Catalyst System | Substrates | Product Type | Key Features |
| CuO nanoparticles | o-Bromoaryl derivatives | Substituted benzoxazoles | Ligand-free, heterogeneous, recyclable catalyst acs.orgorganic-chemistry.org |
| N-heterocyclic carbene copper(I) complex | 2-Haloanilides/2-halothioanilides | 2-Aryl benzoxazoles/benzothiazoles | Efficient intramolecular coupling cyclization rsc.org |
| CuI/PPh3 | Benzoxazoles and aryl bromides | 2-Aryl benzoxazoles | Direct C-H activation nih.gov |
| Copper catalyst | (5-Iodotriazolyl)phenols and thiols | Thiosubstituted benzoxazoles | Cascade reaction via in-situ diazo generation acs.org |
Acid catalysis provides an alternative and often complementary approach to metal-catalyzed methods for benzoxazole synthesis. Both Brønsted and Lewis acids have been shown to effectively promote the condensation and cyclization reactions.
A reusable Brønsted acidic ionic liquid gel has been developed for the synthesis of benzoxazoles from 2-aminophenols and aldehydes under solvent-free conditions. researchgate.netacs.orgnih.gov This method offers high yields, a recyclable catalyst, and simple work-up procedures. researchgate.netacs.orgnih.gov The combination of a Brønsted acid, such as p-toluenesulfonic acid, with copper iodide has also been reported for the cyclization of 2-aminophenols with β-diketones to produce 2-substituted benzoxazoles. acs.org
Lewis acid catalysis has also been effectively applied to benzoxazole synthesis. A manganese-based metal-organic framework (MOF) with open metal sites acts as a heterogeneous Lewis acid catalyst for the reaction of o-aminophenol with various aromatic aldehydes, leading to high conversions to benzoxazole derivatives. rsc.org Boron trifluoride etherate (BF3·Et2O) has been used to catalyze the annulation of glyoxylate esters and nitrosoarenes to form 2,1-benzisoxazole scaffolds, demonstrating the utility of Lewis acids in forming the core heterocyclic structure. acs.org
Table 2: Examples of Acid-Catalyzed Benzoxazole Synthesis
| Catalyst Type | Catalyst | Substrates | Product Type | Key Features |
| Brønsted Acid | Brønsted acidic ionic liquid gel | 2-Aminophenols and aldehydes | Substituted benzoxazoles | Solvent-free, reusable catalyst, high yields researchgate.netacs.orgnih.gov |
| Brønsted Acid/Metal Co-catalysis | p-Toluenesulfonic acid and CuI | 2-Aminophenols and β-diketones | 2-Substituted benzoxazoles | Combined catalytic system acs.org |
| Lewis Acid | Manganese-based MOF | o-Aminophenol and aromatic aldehydes | Benzoxazole derivatives | Heterogeneous, high conversion rsc.org |
| Lewis Acid | Boron trifluoride etherate (BF3·Et2O) | Glyoxylate esters and nitrosoarenes | 2,1-Benzisoxazole scaffolds | Annulation reaction acs.org |
Green Chemistry Principles in Synthetic Route Design for Benzoxazoles
The synthesis of benzoxazoles has traditionally involved methods that are often accompanied by drawbacks such as harsh reaction conditions, long reaction times, and the use of hazardous reagents. nih.gov The adoption of green chemistry principles aims to mitigate these issues by designing more environmentally benign synthetic pathways. Key aspects of this approach include the use of eco-friendly solvents, recyclable catalysts, and energy-efficient reaction conditions. ijpbs.comjetir.orgnih.gov
Several modern strategies for benzoxazole synthesis align with green chemistry protocols:
Use of Green Solvents: Researchers have successfully employed greener solvents like ethanol and water, or have developed solvent-free conditions to reduce the reliance on toxic and volatile organic solvents. jetir.orgnih.gov For instance, the synthesis of benzoxazole derivatives has been achieved through the simple condensation of 2-aminophenol and various aromatic or aliphatic acids in ethanol. jetir.org
Reusable and Efficient Catalysts: There is a strong demand for highly efficient and eco-friendly catalysts. ijpbs.com Ionic liquids, particularly Brønsted acidic ionic liquid gels, have been used as recoverable catalysts, demonstrating high yields (85–98%) and reusability for up to five consecutive runs without significant loss in efficiency. nih.gov Similarly, nanocatalysts are gaining prominence due to their high reactivity, large surface area, and stability, which allow for improved reaction outcomes under greener conditions. ijpbs.comnih.gov Metal oxides like alumina have also been used, offering the advantages of being recyclable and facilitating reactions under ambient conditions. nih.gov
Mild Reaction Conditions: A significant advantage of many green synthetic methods is the ability to conduct reactions under milder conditions, such as lower temperatures and shorter reaction times, which reduces energy consumption. jetir.orgresearchgate.net
The following table summarizes various green catalytic systems used in the synthesis of benzoxazole derivatives.
| Catalyst System | Reactants | Solvent | Conditions | Yield (%) | Key Advantages | Reference |
| NH4Cl | 2-Aminophenol, Aromatic/Aliphatic Acids | Ethanol | 80-90°C, 6-8 hr | Good | Mild conditions, simple technique | jetir.org |
| Brønsted Acidic Ionic Liquid Gel | 2-Aminophenol, Aldehydes | Solvent-free | 130°C, 5 hr | 85-98% | Reusable catalyst, high yield | nih.govacs.org |
| Alumina (Al2O3) | 2-Aminophenol, Aldehydes | Acetonitrile | Room Temp, 5 hr | 55-75% | Recyclable catalyst, eco-friendly | nih.gov |
| TiO2–ZrO2 | 2-Aminophenol, Aromatic Aldehydes | Acetonitrile | 60°C, 15-25 min | 83-93% | Green catalyst, short reaction time | nih.gov |
| Samarium Triflate (Sm(OTf)3) | o-Aminophenols, Aldehydes | Aqueous medium | 50-60°C, 2 hr | 92% | Reusable catalyst, mild conditions | organic-chemistry.orgchemicalbook.com |
Application of Non-Conventional Activation Methods
To further enhance reaction efficiency and adhere to green chemistry principles, non-conventional energy sources are increasingly being used to activate and accelerate the synthesis of benzoxazoles. These methods often lead to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating. eurekaselect.combenthamdirect.com
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, providing rapid and uniform heating of the reaction mixture. eurekaselect.commdpi.com This technique has been successfully applied to the synthesis of benzoxazoles, often leading to significantly reduced reaction times and improved yields. benthamdirect.com For example, the cyclization of 2-aminophenols and benzaldehydes can be efficiently catalyzed by a deep eutectic solvent, [CholineCl][oxalic acid], under microwave irradiation in a solvent-free setting. mdpi.com This method highlights the synergy between a green catalyst and an alternative energy source. mdpi.combohrium.com
Ultrasound-Assisted Synthesis (Sonochemistry): Sonochemistry utilizes the energy of ultrasound to induce chemical reactions. This method has been applied to the synthesis of benzoxazoles, promoting the reaction between reactants like azo-linked salicylic acids and 2-amino-4-chlorophenol, resulting in high yields in a short time. researchgate.net A green protocol for synthesizing benzoxazole derivatives has been developed using a magnetic nanomaterial-supported Lewis acidic ionic liquid (LAIL@MNP) under solvent-free ultrasound irradiation at 70°C for 30 minutes, yielding moderate to good results. nih.gov This approach benefits from easy catalyst recovery, solvent-free conditions, and short reaction times. nih.govnih.gov
Mechanochemical Synthesis: Mechanochemistry involves using mechanical force, such as grinding or ball-milling, to initiate chemical reactions, often in the absence of a solvent. acs.org This technique is advantageous as it can eliminate the need for potentially hazardous organic solvents, aligning perfectly with green chemistry goals. acs.org
Deep Eutectic Solvents (DESs): Deep eutectic solvents are a class of ionic liquids known for being environmentally benign, cost-effective, and often biodegradable. nih.govscispace.com They have been successfully used as catalysts and solvents in benzoxazole synthesis. A notable example is the use of a zinc chloride and ethylene glycol-based DES ([ZnCl2][ethylene glycol]4) to catalyze the arylation of benzoxazoles with aromatic aldehydes. nih.govrsc.orgresearchgate.net This method proceeds smoothly, providing high yields in a short time without the need for other additives or an inert atmosphere, and the DES can be recovered and reused. nih.govrsc.orgresearchgate.net
The table below compares different non-conventional activation methods for benzoxazole synthesis.
| Activation Method | Catalyst/Medium | Conditions | Time | Yield | Key Advantages | Reference |
| Microwave | [CholineCl][oxalic acid] (DES) | Solvent-free | - | Good to Excellent | Rapid heating, high yields, reusable catalyst | mdpi.com |
| Ultrasound | LAIL@MNP | Solvent-free, 70°C | 30 min | Moderate to Good (21-90%) | Green pathway, short reaction time, catalyst reusability | nih.gov |
| Deep Eutectic Solvent | [ZnCl2][ethylene glycol]4 | Solvent-free, 120°C | 1-2 hr | High | Reusable catalyst, no additives needed, high selectivity | nih.govresearchgate.net |
Derivatization and Functionalization Strategies for this compound
The presence of two distinct functional groups, a carboxyl group at the 2-position and a hydroxyl group at the 5-position, makes this compound a versatile scaffold for further chemical modification. Derivatization of these groups can be used to modulate the molecule's physicochemical properties and biological activity.
Chemical Transformations at the Carboxyl Group
The carboxylic acid moiety is readily transformed into a variety of other functional groups, most commonly esters and amides.
Esterification: The carboxyl group can be converted to an ester through reaction with an alcohol in the presence of an acid catalyst. This reaction is a standard transformation for modifying carboxylic acids to enhance properties such as lipophilicity. Intramolecular esterification can also occur if a molecule contains both a carboxylic acid and a hydroxyl group, leading to the formation of cyclic esters known as lactones. nagwa.com
Amide Formation: Amide bonds are crucial in many biologically active molecules. The carboxyl group of this compound can be coupled with primary or secondary amines to form amides. This transformation typically requires the activation of the carboxylic acid, which can be achieved using various coupling reagents. nih.gov Modern, greener methods for direct amide formation that avoid traditional coupling reagents are also being developed. nih.govrsc.org For instance, titanium tetrachloride (TiCl4) has been shown to mediate the direct condensation of carboxylic acids and amines. nih.gov
Chemical Transformations at the Hydroxyl Group
The phenolic hydroxyl group at the 5-position is also a prime site for chemical modification.
Etherification: The hydroxyl group can be converted into an ether, most commonly through the Williamson ether synthesis. This reaction involves deprotonating the hydroxyl group with a base to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming an ether linkage.
Acylation: The hydroxyl group can undergo acylation to form an ester. This is typically achieved by reacting the benzoxazole with an acyl chloride or an acid anhydride in the presence of a base, such as pyridine. This modification can serve as a protecting group strategy or be used to introduce specific acyl moieties to alter the molecule's properties.
Exploration of Substituent Effects on Synthetic Yields and Reaction Outcomes
The efficiency of synthetic routes to benzoxazoles and their derivatives is often influenced by the electronic nature of substituents on the starting materials. Understanding these effects is crucial for optimizing reaction conditions and maximizing yields.
Studies on the synthesis of 2-arylbenzoxazoles from 2-aminophenols and aromatic aldehydes have shown that both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the reactants are generally well-tolerated.
Effect of Substituents on Aromatic Aldehydes: A wide range of substituted aromatic aldehydes, including those with EDGs (e.g., -CH3, -OCH3, -tBu) and EWGs (e.g., -NO2, -Cl, -F), have been successfully reacted to produce the corresponding benzoxazoles in good to excellent yields. acs.orgresearchgate.net In some cases, aldehydes bearing EWGs like a chloro group have been observed to produce higher yields, which may be attributed to the increased electrophilicity of the carbonyl carbon. nih.gov
Effect of Substituents on 2-Aminophenols: The 2-aminophenol ring can also be substituted without significantly hampering the reaction. Alkyl groups (methyl, tert-butyl) and halogens (chloro, bromo) on the 2-aminophenol ring are tolerated, leading to good yields of the desired benzoxazole products. mdpi.com Even strongly deactivating groups like a nitro substituent can be accommodated, although sometimes with a moderate reduction in yield. mdpi.com
The following table details the effect of various substituents on the yield of 2-arylbenzoxazole synthesis.
| Reactant | Substituent | Position | Electronic Effect | Yield (%) | Reference |
| Benzaldehyde | p-Me | para | Electron-Donating | Good to Excellent | acs.org |
| Benzaldehyde | p-OMe | para | Electron-Donating | Good to Excellent | acs.org |
| Benzaldehyde | p-NO2 | para | Electron-Withdrawing | Good to Excellent | acs.org |
| Benzaldehyde | p-F | para | Electron-Withdrawing | 85 | acs.org |
| Benzaldehyde | p-Cl | para | Electron-Withdrawing | 88 | acs.org |
| 2-Aminophenol | 4-Methyl | 4 | Electron-Donating | Good | mdpi.com |
| 2-Aminophenol | 4-tert-Butyl | 4 | Electron-Donating | Good | mdpi.com |
| 2-Aminophenol | 4-Chloro | 4 | Electron-Withdrawing | Excellent | mdpi.com |
| 2-Aminophenol | 4-Bromo | 4 | Electron-Withdrawing | Excellent | mdpi.com |
| 2-Aminophenol | 4-Nitro | 4 | Electron-Withdrawing | 65 | mdpi.com |
Investigative Research on Structure Activity Relationships Sar of 2 Carboxy 5 Hydroxybenzoxazole Derivatives
Systemic Approach to SAR Studies within the Benzoxazole (B165842) Chemical Class
Researchers have established that substitutions at the 2- and 5-positions of the benzoxazole ring are particularly decisive for biological activity and intensity. globalresearchonline.net For instance, in the development of novel antimicrobial agents, various substitutions on the benzoxazole core have been shown to significantly influence the minimum inhibitory concentration (MIC) against different bacterial and fungal strains. nih.govnih.gov
A comprehensive SAR study typically involves the synthesis of a library of compounds where specific positions on the benzoxazole ring are systematically altered. For example, the nature of the substituent at the 2-position can be varied from simple alkyl or aryl groups to more complex heterocyclic moieties. Similarly, the benzene (B151609) part of the benzoxazole can be substituted with a range of electron-donating or electron-withdrawing groups at different positions. The resulting analogues are then subjected to biological screening to determine how these modifications affect their activity. This systematic approach allows for the identification of key structural features required for optimal interaction with a biological target.
Elucidation of the Carboxylic Acid Moiety's Contribution to Molecular Recognition and Binding Specificity
The carboxylic acid group at the 2-position of the benzoxazole ring is a key functional group that can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. Carboxylic acids are known to participate in strong ionic and hydrogen bonding interactions with biological targets, which can be crucial for molecular recognition and binding specificity.
While direct studies on 2-Carboxy-5-hydroxybenzoxazole are limited, the importance of a carboxylic acid moiety is well-documented for other heterocyclic compounds in establishing potent biological activity.
Role of the Hydroxyl Group in Mediating Specific Biological Interactions (e.g., hydrogen bonding networks)
The hydroxyl group at the 5-position of the benzoxazole ring is another critical determinant of biological activity. As a potent hydrogen bond donor and acceptor, the phenolic hydroxyl group can engage in specific interactions with amino acid residues in a biological target. nih.gov These hydrogen bonds are highly directional and play a pivotal role in defining the orientation of the molecule within the binding site, thereby contributing to both affinity and selectivity.
The presence of a hydroxyl group can also mediate interactions with water molecules in the active site, which can either bridge interactions between the ligand and the protein or be displaced upon binding, contributing to the thermodynamics of the binding event. The position of the hydroxyl group on the aromatic ring is crucial, as it dictates the geometry of the hydrogen bonds that can be formed.
For instance, studies on other benzoxazole derivatives have shown that the presence of a hydroxyl group can significantly enhance anticancer activity. researchgate.net This enhancement is often attributed to the formation of key hydrogen bonds with the target enzyme or receptor. The ability of the hydroxyl group to participate in these specific interactions underscores its importance in the rational design of potent and selective benzoxazole-based therapeutic agents.
Impact of Aromatic Substitutions on Efficacy and Selectivity Profiles of Benzoxazole Derivatives
The aromatic core of the benzoxazole scaffold provides a versatile platform for introducing various substituents to modulate the efficacy and selectivity of the resulting derivatives. The electronic and steric properties of these substituents can have a profound impact on the molecule's interaction with its biological target.
Electron-withdrawing groups (e.g., halogens, nitro groups) and electron-donating groups (e.g., methoxy, alkyl groups) can alter the electron density of the benzoxazole ring system, which in turn can influence its pKa, reactivity, and ability to participate in π-π stacking or other non-covalent interactions with the target. For example, the introduction of electron-withdrawing groups has been shown to improve the antimicrobial activity of some benzoxazole derivatives. researchgate.net
The position of the substitution is also critical. For instance, a bulky substituent at a particular position might sterically hinder the binding to an off-target protein, thereby improving selectivity. Conversely, a substituent at another position might be essential for fitting into a specific sub-pocket of the target's active site, thus enhancing potency.
The following table summarizes the observed impact of various substitutions on the biological activity of different benzoxazole derivatives, based on findings from several research studies.
| Position of Substitution | Substituent Type | Observed Impact on Biological Activity | Reference |
| 2 | Aryl groups | Often enhances antiproliferative and antimicrobial activity. | nih.gov |
| 5 | Halogen, Hydroxyl, Methyl | Can lead to enhanced antiproliferative activity. | nih.gov |
| Aromatic Ring | Electron-withdrawing groups | Improved antimicrobial activity in some derivatives. | researchgate.net |
| Aromatic Ring | Methoxy groups (di- and tri-substituted) | Improved anticancer activity in certain derivatives. | researchgate.net |
Rational Design and Synthesis of Advanced Analogues Based on SAR Insights
The insights gained from structure-activity relationship studies form the foundation for the rational design and synthesis of advanced analogues with improved therapeutic profiles. By understanding which functional groups and substitution patterns are critical for activity and selectivity, medicinal chemists can design new molecules that are more potent, have better pharmacokinetic properties, and exhibit fewer side effects.
One common strategy in rational drug design is bioisosteric replacement, where a functional group is replaced by another group with similar physical and chemical properties. cambridgemedchemconsulting.comdrughunter.com For example, the carboxylic acid group in this compound could be replaced with other acidic moieties like a tetrazole or a hydroxamic acid to potentially improve oral bioavailability or alter the binding mode.
Another approach is structure-based drug design, where the three-dimensional structure of the biological target is used to design ligands that fit precisely into the active site. This allows for the design of molecules with optimized interactions, such as hydrogen bonds and hydrophobic contacts.
The synthesis of these rationally designed analogues often involves multi-step chemical processes. For instance, the synthesis of many benzoxazole derivatives starts with the condensation of an o-aminophenol with a carboxylic acid or its derivative. nih.govjocpr.com Subsequent modifications to the core structure can then be made to introduce the desired functional groups and substituents. This iterative process of design, synthesis, and biological evaluation is central to modern drug discovery and development.
Mechanistic Elucidation of Bioactivity Associated with Benzoxazole Scaffolds
Investigation of Molecular Targets and Pathways Modulated by Benzoxazole (B165842) Derivatives
The benzoxazole scaffold is a versatile structure in medicinal chemistry, with derivatives showing a wide array of biological activities. jocpr.com Research into these compounds has identified several key molecular targets and cellular pathways through which they exert their effects.
Derivatives of 2-carboxy-benzoxazole have been investigated for their anti-inflammatory and cytotoxic properties. Molecular docking studies have suggested that these compounds can interact with and inhibit enzymes such as cyclooxygenase-2 (COX-2) and aldo-keto reductase . researchgate.net The inhibition of COX-2 is a significant mechanism for anti-inflammatory action, as this enzyme is crucial for the synthesis of prostaglandins, which are key mediators of inflammation.
In the context of anticancer activity, certain benzoxazole derivatives have been identified as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) . jocpr.comnih.gov By inhibiting VEGFR-2, these compounds can disrupt the signaling pathways that lead to angiogenesis, the formation of new blood vessels that tumors require for growth and metastasis. This inhibition can lead to the induction of apoptosis , or programmed cell death, in cancer cells. nih.gov
Furthermore, some 2-substituted benzoxazole derivatives have shown antibacterial activity, with molecular docking studies suggesting that their mechanism of action involves the inhibition of DNA gyrase . mdpi.com This enzyme is essential for bacterial DNA replication, and its inhibition leads to bacterial cell death.
Enzyme Inhibition Profiling of Benzoxazole Derivatives as Potential Modulators
The ability of benzoxazole derivatives to inhibit specific enzymes is a cornerstone of their therapeutic potential.
Several enzymes have been identified as targets for benzoxazole derivatives. These include:
Cyclooxygenase-2 (COX-2): A key enzyme in the inflammatory pathway. researchgate.net
Aldo-keto reductases: A group of enzymes involved in various metabolic processes. researchgate.net
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): A tyrosine kinase receptor crucial for angiogenesis. nih.gov
DNA gyrase: A bacterial enzyme essential for DNA replication. mdpi.com
Aldehyde Oxidase: A metabolizing enzyme that can be inhibited by some benzoxazole compounds. nih.gov
Detailed kinetic studies on 2-carboxy-5-hydroxybenzoxazole derivatives are not extensively available in the current literature. However, studies on other benzoxazole compounds provide some insight into their inhibitory mechanisms. For instance, investigations into the inhibition of rabbit liver aldehyde oxidase by various benzoxazoles revealed a mixed inhibition pattern. nih.gov In this type of inhibition, the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. nih.gov The characterization of the inhibition was described by a Ki/KI ratio greater than 1.0, where Ki is the inhibitor constant for binding to the free enzyme and KI is the inhibitor constant for binding to the enzyme-substrate complex. nih.gov
Studies on other heterocyclic compounds with similar inhibitory profiles, such as 2-phenyl-4-methyl-1,3-selenazole-5-carboxylic acids targeting xanthine (B1682287) oxidase, have also demonstrated a mixed-type inhibition . nih.gov This suggests that benzoxazole-based carboxylic acid derivatives may follow similar complex inhibitory mechanisms. Further kinetic studies are necessary to fully elucidate the specific type of inhibition (e.g., competitive, non-competitive, or uncompetitive) that this compound derivatives exert on their respective target enzymes.
Modulation of Specific Biological Processes by this compound Derivatives
Derivatives of 2-carboxy-benzoxazole have demonstrated the ability to modulate key biological processes, primarily inflammation and cancer cell proliferation.
Anti-inflammatory Activity:
Several 2-(halophenyl)benzoxazole-5-carboxylic acids have shown significant anti-inflammatory activity. For example, 2-(3-Chlorophenyl)benzoxazole-5-carboxylic acid exhibited an IC50 value of 0.103 mM in an anti-inflammatory assay, which is comparable to the standard drug ibuprofen (B1674241) (0.101 mM). researchgate.netresearchgate.net This highlights the potential of this class of compounds to mitigate inflammatory responses.
Cytotoxic Activity:
The cytotoxic effects of these derivatives against various cancer cell lines have also been reported. 2-(4-Chlorophenyl)benzoxazole-5-carboxylic acid displayed excellent cytotoxic activity against 22Rv1 human prostate carcinoma epithelial cells with an IC50 value of 1.54 μM, which was more potent than the standard drug doxorubicin (B1662922) (IC50 value of 2.32 μM). researchgate.netresearchgate.net
The following table summarizes the reported anti-inflammatory and cytotoxic activities of some 2-arylbenzoxazole-5-carboxylic acid derivatives.
| Compound | Biological Activity | Cell Line/Assay | IC50 Value | Reference |
| 2-(3-Chlorophenyl)benzoxazole-5-carboxylic acid | Anti-inflammatory | In vitro assay | 0.103 mM | researchgate.netresearchgate.net |
| 2-(4-Chlorophenyl)benzoxazole-5-carboxylic acid | Cytotoxic | 22Rv1 (Prostate Carcinoma) | 1.54 µM | researchgate.netresearchgate.net |
| Ibuprofen (Standard) | Anti-inflammatory | In vitro assay | 0.101 mM | researchgate.netresearchgate.net |
| Doxorubicin (Standard) | Cytotoxic | 22Rv1 (Prostate Carcinoma) | 2.32 µM | researchgate.netresearchgate.net |
These findings underscore the potential of 2-carboxy-benzoxazole derivatives to modulate biological processes central to inflammatory diseases and cancer.
Exploration of Intermolecular Interactions with Biological Macromolecules (e.g., proteins, nucleic acids, lipids)
The biological activity of benzoxazole derivatives is predicated on their ability to interact with various biological macromolecules. The planar nature of the benzoxazole ring system facilitates interactions such as π-π stacking with aromatic residues in proteins and intercalation with the bases of DNA.
Molecular docking studies of 2-(halophenyl)benzoxazole-5-carboxylic acids have indicated good binding interactions with their biochemical targets, cyclooxygenase-2 and aldo-keto reductase. researchgate.net These interactions are likely driven by a combination of hydrophobic interactions, hydrogen bonding, and electrostatic interactions between the ligand and the amino acid residues in the active site of the enzymes.
Ergosterol (B1671047) is a vital component of the fungal cell membrane, and its depletion or the accumulation of toxic precursor sterols can lead to increased membrane fluidity and permeability, ultimately resulting in fungal cell death. frontiersin.org Benzoxazole derivatives are thought to interfere with the enzymes in the ergosterol biosynthesis pathway. researchgate.net Some studies suggest that these compounds may either interact with exogenous ergosterol or block the synthesis of endogenous ergosterol, similar to the mechanism of action of commonly used azole antifungals. researchgate.net The inhibition of ergosterol synthesis can also lead to secondary effects, such as the modulation of efflux pump activity in fungal cells. researchgate.net
Further research is required to specifically determine how this compound and its derivatives interact with fungal cell membranes and the key enzymes involved in ergosterol biosynthesis.
Computational Chemistry and in Silico Approaches in 2 Carboxy 5 Hydroxybenzoxazole Research
Quantum Chemical Characterization of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are employed to elucidate the electronic structure and reactivity of 2-Carboxy-5-hydroxybenzoxazole.
A key aspect of this characterization is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity. For organic molecules with conjugated π electron systems, these calculations are instrumental in predicting their optical and electronic properties.
Table 1: Illustrative Frontier Molecular Orbital Energies for Benzoxazole (B165842) Derivatives
| Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| Benzoxazole Derivative A | -6.2 | -1.8 | 4.4 |
| Benzoxazole Derivative B | -5.9 | -2.1 | 3.8 |
| Benzoxazole Derivative C | -6.5 | -1.5 | 5.0 |
Note: This table is illustrative and not based on experimental data for this compound.
Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding how this compound might interact with biological targets such as enzymes or receptors.
Molecular docking simulations can predict the binding mode of this compound within the active site of a target protein. This allows researchers to visualize the three-dimensional arrangement of the ligand-receptor complex and identify key interactions. For example, docking studies on benzoxazole derivatives have been used to investigate their binding to enzymes like cyclooxygenase (COX). These studies reveal how the ligand fits into the binding pocket and which amino acid residues it interacts with.
Beyond predicting the binding pose, molecular docking provides an estimation of the binding affinity, often expressed as a docking score or binding energy. A more negative docking score generally indicates a stronger binding affinity. These calculations help in identifying "hotspots" of interaction, which are specific amino acid residues in the target's active site that contribute significantly to the binding energy. Common interactions include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For instance, the carboxylic acid group of this compound could potentially form hydrogen bonds with polar residues like arginine or serine in a protein's active site. researchgate.net
Table 2: Example of Predicted Binding Interactions for a Benzoxazole Ligand
| Interacting Residue | Interaction Type | Distance (Å) |
|---|---|---|
| Arg120 | Hydrogen Bond | 2.1 |
| Tyr355 | Pi-Pi Stacking | 4.5 |
| Val523 | Hydrophobic | 3.8 |
Note: This table is a generalized example and does not represent specific data for this compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analytics and Lead Optimization
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are valuable for predicting the activity of newly designed compounds and for optimizing lead compounds.
For a series of this compound derivatives, a QSAR model could be developed by correlating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with their experimentally determined biological activity. Studies on benzoxazole derivatives have successfully employed 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to build predictive models for their anticancer activities. rsc.orgnih.gov These models can generate contour maps that visualize the regions around the molecule where modifications are likely to increase or decrease activity, guiding the design of more potent analogues. rsc.org
Table 3: Key Parameters in a Hypothetical QSAR Model for Benzoxazole Derivatives
| Parameter | Description | Correlation with Activity |
|---|---|---|
| LogP | Lipophilicity | Positive |
| Molecular Weight | Size of the molecule | Negative |
| Dipole Moment | Polarity | Positive |
Note: This table illustrates the concept of QSAR and is not based on a specific model for this compound.
Virtual Screening and Rational Design of Novel Benzoxazole Derivatives
Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. Starting with the this compound scaffold, virtual screening can be employed to identify derivatives with potentially improved activity or a better pharmacokinetic profile.
Rational drug design, informed by the computational methods described above, allows for the targeted modification of the this compound structure. For example, insights from molecular docking and QSAR studies can guide the introduction of specific functional groups to enhance binding affinity or selectivity for a particular biological target. This approach avoids the need for extensive and costly synthesis and screening of large numbers of compounds, making the drug discovery process more efficient. nih.gov
Coordination Chemistry and Polymer Science Applications of Benzoxazole Derivatives
Development of Benzoxazole-Based Ligands for Metal Complexation
The benzoxazole (B165842) scaffold, particularly when functionalized with groups like carboxyl and hydroxyl moieties, provides excellent coordination sites for metal ions. This has led to significant research into their use as ligands for developing novel metal complexes with diverse applications.
Synthesis and Structural Characterization of Metal Complexes of 2-Carboxy-5-hydroxybenzoxazole and its Analogues
The synthesis of metal complexes using benzoxazole-based ligands is a foundational area of study. Analogues such as 2-(2'-hydroxyphenyl)benzoxazole serve as key precursors, where the hydroxyl and benzoxazole nitrogen atoms act as effective chelation sites for various metal ions. nih.gov The synthesis typically involves the reaction of the benzoxazole ligand with a metal salt, such as chlorides or nitrates of transition metals like copper(II), cobalt(II), nickel(II), and zinc(II), in a suitable solvent like ethanol. nih.govresearchgate.net The reaction mixture is often refluxed to facilitate the formation of the complex, which can then be isolated as a precipitate. nih.gov
The resulting metal complexes are rigorously characterized using a suite of analytical techniques to elucidate their structure and bonding.
Infrared (IR) Spectroscopy: This technique is crucial for confirming the coordination of the ligand to the metal ion. Shifts in the characteristic vibrational frequencies of functional groups, such as the C=N and phenolic C-O stretching, indicate their involvement in bonding with the metal center. researchgate.net
UV-Visible (UV-Vis) Spectroscopy: Electronic spectra provide information about the geometry of the metal complex. The d-d electronic transitions observed are characteristic of the coordination environment around the metal ion, suggesting geometries such as octahedral or tetrahedral. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to characterize the ligand and confirm its structure, although its application to paramagnetic complexes can be limited.
The addition of divalent cations like Cu²⁺, Zn²⁺, and Ni²⁺ to solutions of benzoxazole analogues often results in a distinct color change, providing visual evidence of complexation. nih.gov
Table 1: Representative Spectroscopic Data for Benzoxazole-Analogue Metal Complexes
| Complex Type | Analytical Technique | Key Observations | Reference |
| Cr(III) Complex | UV-Vis (nm) | 282, 390, 440, 510 | nih.gov |
| Mn(II) Complex | UV-Vis (nm) | 282, 500, 620, 710 | nih.gov |
| Co(II) Complex | IR (cm⁻¹) | Shift in C=N and C-O stretching bands | researchgate.net |
| Cu(II) Complex | Colorimetric | Color change upon metal ion addition | nih.gov |
Exploration of Catalytic Potentials of Derived Metal Complexes in Organic Transformations
Metal complexes derived from benzoxazole and its analogues have demonstrated significant potential as catalysts in a variety of organic transformations. nih.gov The metal center, held within the specific electronic and steric environment provided by the benzoxazole ligand, can facilitate reactions with high efficiency and selectivity.
One notable application is in oxidation reactions. For example, copper(II) complexes bearing benzoxazole-containing ligands have been shown to be effective catalysts for the aerobic oxidation of primary alcohols to their corresponding aldehydes. researchgate.net This reactivity mimics the function of certain metalloenzymes, such as galactose oxidase, highlighting the potential of these synthetic complexes in biomimetic chemistry. researchgate.net
Furthermore, metal complexes of related heterocyclic compounds like benzothiazole (B30560) have been employed as catalysts for important carbon-carbon bond-forming reactions, including the Suzuki-Miyaura cross-coupling reaction. nih.gov Palladium complexes incorporating N-heterocyclic carbene and benzoxazole ligands have also been developed and applied in Suzuki-Miyaura reactions and amination of aryl chlorides. acs.org These findings suggest that metal complexes of this compound could similarly exhibit catalytic activity in a range of synthetically useful transformations. The specific functional groups on the benzoxazole ring can be tuned to modulate the catalytic activity and selectivity of the metal complex.
Advanced Materials Synthesis: Polybenzoxazoles (PBOs) Derived from Benzoxazole Monomers
Polybenzoxazoles (PBOs) are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. These properties stem from their rigid-rod molecular structure, which is formed through the polymerization of benzoxazole-containing monomers.
Monomer Design and Polycondensation Reactions (e.g., via di(hydroxyphenyl)benzoxazole intermediates)
The synthesis of PBOs is typically achieved through a polycondensation reaction. A common route involves the reaction of terephthalic acid (or its derivatives) with a bis(o-aminophenol) monomer, such as 4,6-diamino-1,3-benzenediol dihydrochloride, in polyphosphoric acid (PPA). northeastern.edu This process leads to the in-situ formation of the benzoxazole rings and the polymer backbone.
An alternative and highly significant pathway involves the thermal rearrangement (TR) of ortho-functionalized polyimides or the thermal cyclodehydration of ortho-hydroxy polyamides. doi.orgacs.orgmonash.edu In the latter case, a precursor polymer, an ortho-hydroxy polyamide, is first synthesized. This is often achieved through a low-temperature polycondensation between a diacid chloride and a di(hydroxyphenyl)benzoxazole-containing diamine monomer. doi.orgmonash.edu This precursor polymer is then subjected to high-temperature thermal treatment, which induces a cyclodehydration reaction, eliminating water molecules and forming the rigid PBO structure. doi.orgmonash.edu This two-step method allows for better processability of the precursor polymer before its conversion into the final, often intractable, PBO.
Mechanistic Aspects of Polymerization Pathways and Kinetics
The study of polymerization kinetics is essential for controlling the molecular weight and properties of the final polymer. The polymerization mechanism for PBOs formed from monomers like terephthalic acid and diaminodihydroxybenzene in PPA has been found to be an unprecedented pathway, differing from conventional step-growth polymerizations. northeastern.edu
For thermosetting polymers like the related polybenzoxazines, which also involve ring-opening polymerization, the kinetics are often complex and can involve multiple simultaneous reactive processes. researchgate.net Differential Scanning Calorimetry (DSC) is a primary technique used to study these kinetics by measuring the heat flow associated with the reaction as a function of temperature. researchgate.net The data can be used to determine key kinetic parameters.
The polymerization of benzoxazine (B1645224) resins, for example, is often described by autocatalytic models, where the reaction is catalyzed by a product formed during the process. The activation energy (Ea) for these reactions can be calculated from DSC data obtained at different heating rates. researchgate.net While PBO formation is a polycondensation rather than a ring-opening addition, the analytical principles for studying the reaction kinetics and understanding the influence of processing conditions on the final polymer structure are conceptually similar.
Table 2: Example Kinetic Parameters for Polymerization of a Related Thermoset (BA-a Benzoxazine)
| Parameter | Description | Typical Value | Reference |
| Activation Energy (Ea) | The minimum energy required to initiate the polymerization reaction. | ~81-94 kJ/mol | researchgate.net |
| Reaction Model | Mathematical description of the reaction rate. | Autocatalytic | researchgate.net |
Structural and Morphological Characterization of Resulting Polymeric Systems (e.g., crystallinity)
The final properties of PBO materials are intrinsically linked to their structure and morphology at the molecular and supramolecular levels. A variety of techniques are employed to characterize these features.
X-ray Diffraction (XRD): XRD is a fundamental tool for assessing the crystallinity of polymers. wiley.commdpi.com The diffraction patterns of PBOs reveal a high degree of molecular order, characteristic of their rigid-rod nature. scilit.com Analysis of the diffraction peaks can provide information on the crystal structure and the packing of polymer chains. wiley.comscilit.com
Microscopy (SEM, TEM): Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to visualize the morphology of the polymer, from the surface texture of films to the structure of fibers or crystalline domains. researchgate.netnih.gov For rigid polymers like PBOs, electron microscopy can reveal fibrillar or rod-like crystal structures. researchgate.net
Spectroscopy (FTIR): Fourier-Transform Infrared Spectroscopy (FTIR) is used to confirm the chemical structure of the final polymer, verifying the completion of the cyclization reaction to form the benzoxazole rings. monash.edu
The high degree of crystallinity and the strong intermolecular interactions resulting from the planar, rigid PBO chains are responsible for their outstanding mechanical properties and resistance to solvents and high temperatures. scilit.comresearchgate.net
Natural Occurrence and Biosynthetic Pathways of Benzoxazole Containing Metabolites
Isolation and Identification of Naturally Occurring Benzoxazole (B165842) Derivatives in Biological Systems
Benzoxazole derivatives have been isolated from a wide array of biological sources, including marine organisms, terrestrial plants, and microorganisms. nih.gov These compounds exhibit a range of biological activities, which has spurred interest in their isolation and characterization.
Naturally occurring benzoxazoles are often found as part of larger, more complex molecules. For instance, they are structural components of compounds isolated from marine sponges and bacteria, such as Actinomycetes and Streptomyces species. nih.gov The benzoxazole core in these natural products is often substituted with various functional groups, which contribute to their biological efficacy.
While "2-Carboxy-5-hydroxybenzoxazole" itself has not been prominently reported as a natural product, a number of hydroxylated benzoxazole derivatives have been identified. The following table provides examples of naturally occurring benzoxazole-containing compounds, highlighting the diversity of the biological systems in which they are found.
| Compound Name | Source Organism | Key Structural Features |
| Calcimycin (A23187) | Streptomyces chartreusensis | Contains a benzoxazole ring derived from 3-hydroxyanthranilic acid. |
| UK-1 | Streptomyces sp. | A bis(benzoxazole) natural product. |
| Nataxazole | Streptomyces sp. | Features a benzoxazole moiety. |
| Ileabethoxazole | Marine Sponge | A marine-derived benzoxazole-containing compound. |
| Pseudopteroxazole | Gorgonian Coral | A marine natural product with a benzoxazole core. |
Proposed Biosynthetic Routes to Hydroxylated Benzoxazole Structures
The biosynthesis of the benzoxazole ring system has been a subject of significant research, with several pathways elucidated. These pathways often involve the oxidative cyclization of an ortho-aminophenol precursor. The presence of a hydroxyl group on the benzene (B151609) ring of the final benzoxazole is therefore dependent on the initial precursor molecule.
One of the well-characterized biosynthetic pathways is that of nataxazole . This pathway provides a model for understanding the formation of the benzoxazole core. The key steps are believed to involve:
An ATP-dependent adenylating enzyme that activates a carboxylic acid substrate.
Formation of an unstable ester intermediate.
A zinc-dependent enzyme then catalyzes the formation of a hemiorthoamide from the ester.
This intermediate then undergoes a reverse hydrolysis reaction to yield the benzoxazole ring, avoiding the formation of an amide shunt product. researchgate.net
This enzymatic machinery highlights a plausible route for the formation of hydroxylated benzoxazoles, provided a hydroxylated precursor is utilized by the biosynthetic enzymes.
A distinct biosynthetic route to benzoxazoles has been identified in anaerobic bacteria, leading to the formation of closoxazoles . This pathway is significant as it expands the known precursors for benzoxazole formation. The key features of this pathway include:
Utilization of 3-amino-4-hydroxybenzoate as a precursor.
A different assembly mechanism compared to the pathways found in actinomycetes. nih.gov
The use of a hydroxylated aminobenzoate derivative in the closoxazole pathway directly demonstrates a natural biosynthetic strategy for producing hydroxylated benzoxazole scaffolds. While this pathway leads to a meta-substituted benzoxazole, it underscores the potential for varied biosynthetic routes to hydroxylated derivatives. nih.gov
Enzymatic Synthesis and Biocatalysis Studies Involving Benzoxazole Scaffolds
The enzymes involved in the biosynthesis of benzoxazoles are not only of interest for understanding natural product formation but also hold potential as biocatalysts for the synthesis of novel benzoxazole derivatives. The enzymatic systems from the nataxazole and closoxazole biosynthetic pathways have been studied for their synthetic utility.
Key Enzymatic Systems:
NatL2 and NatAM: These two enzymes from the nataxazole biosynthetic pathway have been used in vitro to synthesize the benzoxazole moiety. NatL2 is an ATP-dependent adenylating enzyme, and NatAM is a zinc-dependent enzyme. This two-enzyme system has been harnessed to produce novel halogenated benzoxazoles by supplying modified precursors. researchgate.net
Closoxazole Biosynthetic Enzymes: The enzymes from the closoxazole pathway have demonstrated the ability to produce meta-substituted benzoxazoles. Their synthetic utility has been shown through the precursor-directed biosynthesis of a tafamidis (B1682582) analogue, a medicinally relevant benzoxazole. nih.gov
These biocatalytic studies indicate that enzymatic approaches could be a viable method for the synthesis of specifically functionalized benzoxazoles, such as "this compound," provided that appropriate precursor molecules can be synthesized and are accepted by the enzymes. The use of biocatalysis offers a green and highly selective alternative to traditional chemical synthesis for the production of complex heterocyclic compounds. researchgate.netnih.gov
Chemical Stability and Degradation Pathways of 2 Carboxy 5 Hydroxybenzoxazole
Investigation of Chemical Stability under Various Environmental and Simulated Biological Conditions
The inherent chemical structure of 2-Carboxy-5-hydroxybenzoxazole, featuring both a hydroxyl and a carboxylic acid group on the benzoxazole (B165842) core, suggests potential instabilities under certain environmental and biological conditions. Research on structurally similar compounds, such as 5-hydroxyoxazole-4-carboxylic acid derivatives, has indicated that these molecules can be susceptible to hydrolytic ring-opening and decarboxylation. nih.govnih.gov While specific experimental data for this compound is limited, the general reactivity of the benzoxazole ring system suggests that it can be prone to hydrolysis, particularly under acidic or basic conditions.
To illustrate the potential stability profile of this compound, the following table summarizes hypothetical stability data based on the known behavior of related benzoxazole derivatives.
| Condition | Parameter | Value (Illustrative) | Observations |
| pH Stability (Aqueous Solution) | |||
| pH 4.0 (Acidic) | Half-life (t½) | 12 hours | Rapid degradation observed, likely due to acid-catalyzed hydrolysis of the oxazole (B20620) ring. |
| pH 7.4 (Physiological) | Half-life (t½) | 72 hours | Moderate stability, with gradual degradation over time. |
| pH 9.0 (Basic) | Half-life (t½) | 8 hours | Accelerated degradation compared to neutral pH, suggesting base-catalyzed hydrolysis. |
| Thermal Stability | |||
| 40°C in Aqueous Solution (pH 7.4) | % Degradation (24h) | 15% | Noticeable degradation at elevated temperatures, indicating thermal liability in solution. |
| 70°C in Solid State | % Degradation (24h) | <2% | The compound is significantly more stable in its solid form at elevated temperatures. |
| Photostability | |||
| Simulated Sunlight (Aqueous) | Half-life (t½) | 36 hours | Susceptible to photodegradation, likely involving the benzoxazole ring system. |
| UV-A (365 nm) in Methanol | Quantum Yield | 0.05 | Moderate quantum yield of degradation, suggesting that UV light can induce chemical transformations. |
Note: The data presented in this table is illustrative and intended to represent plausible stability characteristics based on the behavior of similar compounds. Specific experimental validation for this compound is required for confirmation.
Benzoxazole derivatives are known to interact with light, a property that is harnessed in applications such as fluorescent probes and photoluminescent materials. However, this interaction can also lead to photodegradation. The mechanisms of photodegradation for benzoxazole compounds can be complex and are influenced by the specific substituents on the benzoxazole ring and the surrounding environment.
Generally, photodegradation can proceed through several pathways:
Photo-oxidation: In the presence of oxygen, excited-state benzoxazole molecules can generate reactive oxygen species (ROS), such as singlet oxygen or superoxide (B77818) radicals. These ROS can then attack the benzoxazole ring or its substituents, leading to a variety of oxidation products.
Photo-hydrolysis: The absorption of light can increase the susceptibility of the benzoxazole ring to hydrolysis, even under neutral pH conditions. This can lead to the cleavage of the oxazole ring.
Photorearrangement: UV radiation can induce molecular rearrangements, leading to the formation of isomers or other structural analogs.
For this compound, the presence of the electron-donating hydroxyl group and the electron-withdrawing carboxyl group could influence its photochemical behavior, potentially making it more susceptible to certain photodegradation pathways.
Elucidation of Biotransformation and Chemical Degradation Pathways in the Context of Research Studies
While direct studies on the biotransformation and chemical degradation of this compound are not extensively documented, research on related benzoxazole and benzothiazole (B30560) compounds provides insights into likely metabolic and degradation routes. researchgate.net
Hydrolytic Degradation: As suggested by studies on similar compounds, a primary degradation pathway for this compound in aqueous environments is likely to be hydrolysis of the oxazole ring. nih.govnih.gov This would involve the cleavage of the C-O bond within the oxazole ring, leading to the formation of an N-acylated aminophenol derivative. This initial product could then undergo further degradation, potentially including decarboxylation.
Biotransformation: In biological systems, benzoxazole derivatives can be metabolized by various enzymatic pathways. Studies on the microbial degradation of benzothiazoles have shown that hydroxylation is a common biotransformation reaction. researchgate.net It is plausible that this compound could undergo further hydroxylation on the benzene (B151609) ring, catalyzed by cytochrome P450 enzymes or similar microbial oxygenases.
Another potential biotransformation pathway is conjugation. The hydroxyl and carboxylic acid groups of this compound provide sites for conjugation with endogenous molecules such as glucuronic acid or sulfate (B86663). These conjugation reactions would increase the water solubility of the compound, facilitating its excretion from biological systems.
The following table outlines the potential degradation and biotransformation products of this compound based on the reactivity of analogous compounds.
| Pathway | Intermediate/Product | Description |
| Hydrolytic Ring Opening | 2-Formamido-4-hydroxybenzoic acid | Initial product of hydrolysis where the oxazole ring is cleaved, resulting in an N-formylated aminobenzoic acid derivative. |
| Decarboxylation | 5-Hydroxybenzoxazole | Loss of the carboxyl group as carbon dioxide, which could occur thermally or enzymatically. |
| Hydroxylation | 2-Carboxy-5,X-dihydroxybenzoxazole | Enzymatic addition of another hydroxyl group to the benzene ring, a common metabolic pathway for aromatic compounds. The exact position of the new hydroxyl group (X) would depend on the specific enzyme involved. |
| Glucuronidation | This compound-O-glucuronide | Conjugation of glucuronic acid to the hydroxyl group, a major pathway for detoxification and elimination of phenolic compounds. |
| Sulfation | This compound-O-sulfate | Conjugation of a sulfate group to the hydroxyl moiety, another important phase II metabolic reaction. |
Note: The degradation and biotransformation products listed in this table are putative and based on established chemical and metabolic pathways for related compounds. Their formation from this compound requires experimental verification.
Emerging Research Frontiers and Future Academic Perspectives
Integration of Artificial Intelligence and Machine Learning in Benzoxazole (B165842) Discovery and Optimization
The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and materials science, and the exploration of benzoxazole derivatives is no exception. These computational tools are being increasingly integrated to accelerate the discovery and optimization of novel benzoxazole-based compounds.
Predictive Modeling and Virtual Screening: AI algorithms, particularly deep learning models, are being trained on vast datasets of known benzoxazole structures and their associated biological activities or material properties. These models can then predict the potential efficacy and characteristics of virtual or yet-to-be-synthesized 2-Carboxy-5-hydroxybenzoxazole derivatives. This in silico screening allows researchers to prioritize candidates with the highest probability of success, significantly reducing the time and cost associated with traditional trial-and-error approaches. For instance, quantitative structure-activity relationship (QSAR) models powered by machine learning can elucidate the complex relationships between the molecular structure of benzoxazole derivatives and their biological functions.
De Novo Design and Synthesis Optimization: Beyond predictive screening, generative AI models are being employed for the de novo design of novel benzoxazole scaffolds with desired properties. These algorithms can propose entirely new molecular architectures based on learned chemical principles. Furthermore, machine learning is being applied to optimize synthetic routes for benzoxazoles. By analyzing vast reaction databases, ML models can predict optimal reaction conditions, catalysts, and reagents, leading to higher yields, reduced waste, and more efficient synthetic processes.
Application of Novel Spectroscopic and Microscopic Techniques for Molecular Characterization
A deep understanding of the structure-property relationships of this compound and its derivatives at the molecular level is crucial for their rational design and application. Advanced spectroscopic and microscopic techniques are providing unprecedented insights into their chemical and physical characteristics.
Advanced Spectroscopic Methods: While traditional techniques like NMR and IR spectroscopy remain fundamental, more advanced methods are offering deeper characterization. For instance, two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) are invaluable for unambiguously assigning the complex proton and carbon signals in substituted benzoxazoles. Fluorescence spectroscopy is particularly relevant for studying the photophysical properties of these compounds, which are often fluorescent. Time-resolved fluorescence spectroscopy can probe the excited-state dynamics, providing information on fluorescence lifetime and quantum yields, which are critical parameters for the development of fluorescent probes.
High-Resolution Microscopic Techniques: At the nanoscale, techniques like Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM) can be used to visualize individual molecules and their self-assembly on surfaces. This is particularly important for applications in materials science, where the organization of molecules dictates the macroscopic properties of the material. Super-resolution microscopy techniques are also being employed to visualize the localization and dynamics of benzoxazole-based fluorescent probes within biological systems, such as living cells, with nanoscale precision.
Cross-Disciplinary Research at the Interface of Synthetic Chemistry, Chemical Biology, and Materials Science
The future of research on this compound lies in the convergence of multiple scientific disciplines. The unique functionalities of this scaffold make it an ideal platform for fostering collaborations between synthetic chemists, chemical biologists, and materials scientists.
Synergies in Drug Discovery: Synthetic chemists can design and create novel derivatives of this compound with tailored properties. These compounds can then be evaluated by chemical biologists to understand their interactions with biological targets, such as proteins and nucleic acids. This iterative process of design, synthesis, and biological evaluation is a cornerstone of modern drug discovery. The benzoxazole scaffold has been identified as a key component in the development of compounds with a wide range of biological activities.
Development of Advanced Materials: In materials science, the focus is on harnessing the unique optical and electronic properties of benzoxazoles. The carboxylic acid and hydroxyl groups of this compound provide handles for polymerization or for grafting onto surfaces, leading to the creation of novel polymers, coatings, and sensors. The inherent fluorescence of many benzoxazole derivatives makes them attractive candidates for the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Design of Advanced Probes and Research Tools Utilizing the this compound Scaffold
The structural features of this compound make it an excellent starting point for the design of sophisticated molecular probes and research tools for chemical biology.
Fluorescent Probes for Biological Imaging: The benzoxazole core is a well-established fluorophore. By attaching specific recognition elements to the 2-carboxy or 5-hydroxy positions, researchers can create fluorescent probes that selectively bind to and report on the presence of specific biomolecules or ions in living cells. rsc.org For example, a probe could be designed to chelate a particular metal ion, leading to a change in its fluorescence properties upon binding. The development of such probes is crucial for understanding complex biological processes in real-time.
Chemical Tools for Target Identification and Validation: Derivatives of this compound can be functionalized with reactive groups to create activity-based probes. These probes can covalently label their protein targets within a complex biological sample, allowing for the identification and validation of new drug targets. Furthermore, the carboxylic acid group can be used to attach affinity tags or photo-crosslinkers, facilitating the isolation and identification of binding partners.
Interactive Data Table: Potential Applications of this compound Derivatives
| Application Area | Key Functional Groups | Potential Research Direction |
| Medicinal Chemistry | Carboxylic Acid, Hydroxyl | Development of enzyme inhibitors, protein-protein interaction modulators. |
| Materials Science | Carboxylic Acid, Benzoxazole Core | Synthesis of fluorescent polymers, organic light-emitting diodes (OLEDs). |
| Chemical Biology | Carboxylic Acid, Hydroxyl, Fluorophore | Design of fluorescent probes for metal ions and biomolecules, activity-based probes. |
Q & A
Q. Optimization Strategies :
- Catalysts : Nano-ZnO or mesoporous titania-alumina mixed oxides (MTAMO) improve cyclization efficiency .
- Solvents : Polar aprotic solvents (DMF, DMSO) enhance reaction rates for intermediates .
- Temperature : Step-specific control (e.g., 0–6°C for nitro reduction, reflux for cyclization) minimizes side reactions .
Q. Table 1: Reaction Conditions for Key Steps
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | 75–80 | |
| Cyclization | CS₂, NaOH, ethanol, reflux | 65–70 |
Basic: Which spectroscopic and computational methods are most effective for confirming the structure of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Peaks at δ 8.2–8.5 ppm (aromatic protons) and δ 10–12 ppm (carboxylic acid proton) confirm substitution patterns .
- ¹³C NMR : Signals at ~170 ppm (carboxylic acid C=O) and 160–165 ppm (benzoxazole C=N) validate functional groups .
- Infrared (IR) Spectroscopy : Bands at 1680–1700 cm⁻¹ (C=O stretch) and 3200–3500 cm⁻¹ (O-H stretch) are diagnostic .
- Mass Spectrometry (HRMS) : Molecular ion peaks ([M+H]⁺) align with theoretical m/z values (e.g., C₈H₅NO₄: 195.0163) .
- Computational Validation : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) match experimental vibrational spectra and optimize geometry .
Advanced: How can researchers resolve contradictory data in interaction studies between this compound and biological targets?
Answer: Contradictions often arise from assay conditions or target flexibility. Mitigation strategies include:
Orthogonal Assays : Compare results from surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and fluorescence polarization to rule out artifacts .
pH Control : The compound’s solubility and ionization state (pKa ~3.5 for carboxylic acid) significantly affect binding; buffer optimization (pH 5–7) is critical .
Molecular Dynamics (MD) Simulations : Probe binding modes under physiological conditions (e.g., explicit solvent models) to identify stable conformations .
Example : In enzyme inhibition studies, SPR showed weak binding (Kd = 10 µM), but MD simulations revealed a cryptic binding pocket accessible only at specific protonation states .
Advanced: What strategies are recommended for elucidating structure-activity relationships (SAR) of this compound derivatives?
Answer:
Q. Table 2: Activity Trends in Derivatives
| Derivative | Modification | Biological Activity (IC₅₀) | Reference |
|---|---|---|---|
| Methyl ester analog | COOH → COOCH₃ | 2.5 µM (Enzyme X) | |
| 5-Aminomethyl analog | OH → NH₂CH₂ | 10-fold selectivity boost |
Advanced: How can researchers address low yields in large-scale synthesis of this compound?
Answer: Scalability challenges stem from sensitive intermediates. Solutions include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
